Thalidasine

Description

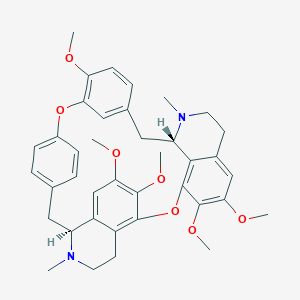

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,22S)-10,11,15,16,27-pentamethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N2O7/c1-40-17-15-27-28-22-34(44-5)37(45-6)36(27)48-39-35-25(21-33(43-4)38(39)46-7)14-16-41(2)30(35)19-24-10-13-31(42-3)32(20-24)47-26-11-8-23(9-12-26)18-29(28)40/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQMVSCWYACSCP-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318210 | |

| Record name | Thalidasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16623-56-6 | |

| Record name | Thalidasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16623-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thalidasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016623566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thalidasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thalidasine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidasine is a bisbenzylisoquinoline alkaloid that has garnered interest within the scientific community due to its potential pharmacological activities. This technical guide provides a detailed overview of the natural sources of this compound, a comprehensive methodology for its isolation and purification, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in various species of the plant genus Thalictrum, belonging to the Ranunculaceae family. These herbaceous perennials are distributed across temperate regions of the Northern Hemisphere. Research has identified several Thalictrum species as sources of this compound, with varying reported yields.

| Plant Species | Part of Plant | Reference |

| Thalictrum dasycarpum | Not Specified | [1] |

| Thalictrum foliolosum | Not Specified | [2] |

| Thalictrum alpinum | Not Specified | [2] |

| Thalictrum revolutum | Not Specified | |

| Thalictrum faberi | Not Specified | |

| Thalictrum flavum | Roots and aerial parts |

Isolation and Purification of this compound: A Detailed Methodological Approach

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification. The following protocol is a generalized methodology derived from established procedures for the isolation of bisbenzylisoquinoline alkaloids from Thalictrum species.

Experimental Protocol

1. Plant Material Collection and Preparation:

-

Collect the relevant plant parts (e.g., roots, stems, or whole plant) of a known this compound-containing Thalictrum species.

-

Thoroughly wash the plant material to remove any soil and debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in methanol (or ethanol) at room temperature for a period of 24-48 hours with occasional stirring. The solvent-to-plant material ratio is typically 10:1 (v/w).

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction of the alkaloids.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

-

Suspend the crude methanolic extract in a 2-5% aqueous solution of hydrochloric acid (HCl).

-

Filter the acidic solution to remove any insoluble non-alkaloidal material.

-

Wash the acidic solution with a non-polar organic solvent such as diethyl ether or chloroform to remove neutral and acidic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous acidic solution to 8-10 with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to precipitate the crude alkaloid fraction.

-

Extract the liberated free alkaloids with a suitable organic solvent, such as chloroform or dichloromethane, multiple times.

-

Combine the organic extracts and wash them with distilled water to remove any residual base.

-

Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvent under reduced pressure to yield the total crude alkaloid extract.

4. Chromatographic Purification:

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent system (e.g., chloroform or a mixture of chloroform and methanol).

-

Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., from 100% chloroform to chloroform:methanol 9:1, 8:2, etc.).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia) and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine the fractions containing this compound based on the TLC profile.

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

For further purification, subject the this compound-rich fractions to pTLC on silica gel plates or purification by preparative HPLC using a suitable column (e.g., C18) and mobile phase.

-

5. Crystallization and Characterization:

-

Evaporate the solvent from the purified fractions to obtain this compound.

-

Recrystallize the obtained solid from a suitable solvent system (e.g., methanol-chloroform) to get pure crystalline this compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and comparison with literature data.

Quantitative Data

Specific yield percentages for this compound from different Thalictrum species are not consistently reported in the literature and can vary significantly based on the plant's geographical origin, harvest time, and the extraction and purification methods employed. However, the described protocol is designed to maximize the recovery of the target compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the isolation and potential study of this compound.

Biological Activity and Signaling Pathways: A Knowledge Gap

While the isolation and structural elucidation of this compound have been reported, a significant gap exists in the scientific literature regarding its specific mechanism of action and the signaling pathways it may modulate. Preliminary studies have indicated that this compound exhibits certain biological activities, including potential anti-tumor effects. However, detailed investigations into its molecular targets and downstream signaling cascades are currently lacking.

Bisbenzylisoquinoline alkaloids, as a class, are known to interact with various cellular targets and influence multiple signaling pathways. For instance, some members of this alkaloid family have been shown to induce apoptosis in cancer cells, potentially through the modulation of pathways involving caspases, Bcl-2 family proteins, and mitogen-activated protein kinases (MAPKs). Others have demonstrated neuroprotective effects, possibly by influencing pathways related to oxidative stress and inflammation.

Given the structural similarity of this compound to other biologically active bisbenzylisoquinoline alkaloids, it is plausible that its anti-tumor properties could be mediated through established cancer-related signaling pathways. A hypothetical model for investigation is presented below. It is crucial to emphasize that this diagram represents a potential area of research and is not based on direct experimental evidence for this compound.

Conclusion and Future Directions

This compound can be reliably isolated from various Thalictrum species using a combination of solvent extraction, acid-base partitioning, and chromatographic techniques. While its chemical structure is well-defined, a significant opportunity exists for further research into its pharmacological properties. Future investigations should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects. Such studies will be instrumental in unlocking the full therapeutic potential of this natural compound and could pave the way for its development as a novel therapeutic agent. The lack of detailed information on its mechanism of action underscores the need for dedicated research in this area.

References

Aporphine Alkaloids in Thalictrum Species: A Technical Guide for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Thalictrum, belonging to the Ranunculaceae family, is a rich reservoir of bioactive isoquinoline alkaloids, among which aporphine alkaloids are of significant interest to the scientific community. These compounds have demonstrated a wide array of pharmacological activities, most notably potent cytotoxic and antitumor effects. This technical guide provides a comprehensive overview of aporphine alkaloids derived from Thalictrum species, with a focus on their isolation, characterization, and mechanisms of action. This document consolidates quantitative data on alkaloid yields and cytotoxic activities, presents detailed experimental protocols for their study, and visualizes key cellular pathways affected by these compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Thalictrum species have a long history of use in traditional medicine across various cultures.[1] Modern phytochemical investigations have revealed that the therapeutic properties of these plants can be largely attributed to their diverse alkaloid content. Aporphine alkaloids, a major class of isoquinoline alkaloids found in this genus, are characterized by a tetracyclic dibenzo[de,g]quinoline ring system. This structural motif is the basis for their significant biological activities, which range from antimicrobial and anti-inflammatory to potent cytotoxic effects against various cancer cell lines.[2][3]

Numerous studies have focused on the isolation and structural elucidation of novel aporphine alkaloids from various Thalictrum species, including T. cultratum, T. omeiense, T. wangii, and T. foetidum.[2][4][5] These investigations have consistently highlighted the potential of these compounds as anticancer agents. This guide aims to synthesize the current knowledge on Thalictrum aporphine alkaloids, providing a detailed resource for their further exploration in drug discovery and development.

Quantitative Data on Aporphine Alkaloids from Thalictrum Species

The following tables summarize the reported yields of aporphine alkaloids isolated from various Thalictrum species and their cytotoxic activities against a range of cancer cell lines.

Table 1: Yields of Selected Aporphine Alkaloids from Thalictrum Species

| Alkaloid | Thalictrum Species | Plant Part | Yield (% of crude extract or dry weight) | Reference |

| Thalicultratine C | T. cultratum | Roots | Not specified | [6] |

| 6aR-2'-(3-oxobutenyl)-thaliadin | T. omeiense | Roots | Not specified | [4] |

| N-methylthalisopynine | T. omeiense | Roots | Not specified | [4] |

| New Aporphines (compounds 3-5) | T. wangii | Whole plant | Not specified | [2] |

| New Oxoaporphines (compounds 6-7) | T. wangii | Whole plant | Not specified | [2] |

| Dehydroaporphine derivative (1) | T. foetidum | Roots | Not specified | [5] |

| Oxoaporphine derivative (2) | T. foetidum | Roots | Not specified | [5] |

Note: Specific yield percentages are often not reported in the literature; however, the presence and isolation of these compounds are confirmed.

Table 2: Cytotoxicity of Aporphine Alkaloids from Thalictrum Species (IC50 Values)

| Alkaloid | Cancer Cell Line | IC50 (µM or µg/mL) | Reference |

| Thalicultratine C | HL-60 (Human leukemia) | 1.06 µM | [6] |

| 6aR-2'-(3-oxobutenyl)-thaliadin | A549 (Human lung carcinoma) | 23.73 - 34.97 µM | [4] |

| 6aR-2'-(3-oxobutenyl)-thaliadin | MCF-7 (Human breast carcinoma) | 23.73 - 34.97 µM | [4] |

| Thaliadin derivative (compound 3) | A549 (Human lung carcinoma) | 23.73 - 34.97 µM | [4] |

| Thaliadin derivative (compound 7) | MCF-7 (Human breast carcinoma) | 23.73 - 34.97 µM | [4] |

| Aporphines (compounds 3-5) | Glioma stem cells | 15-20 µg/mL | [2] |

| Oxoaporphines (compounds 6-7) | Glioma stem cells | 15-20 µg/mL | [2] |

| Dehydroaporphine derivative (1) | GSC-3# and GSC-18# (Glioma stem cells) | 2.36 - 5.37 µg/mL | [5] |

| Oxoaporphine derivative (2) | GSC-3# and GSC-18# (Glioma stem cells) | 2.36 - 5.37 µg/mL | [5] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and cytotoxic evaluation of aporphine alkaloids from Thalictrum species, synthesized from various literature sources.

General Extraction and Fractionation of Aporphine Alkaloids

This protocol describes a general acid-base extraction method commonly employed for obtaining total alkaloids from plant material.

-

Plant Material Preparation: Air-dry the plant material (e.g., roots, whole plant) and grind it into a fine powder.

-

Acidic Extraction: Macerate or percolate the powdered plant material with an acidic solution (e.g., 0.5-5% hydrochloric acid or acetic acid) at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: Combine the acidic extracts and filter to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Acid-Base Partitioning:

-

Acidify the concentrated extract with a stronger acid (e.g., 3% HCl) and extract with a non-polar organic solvent (e.g., chloroform, petroleum ether) to remove neutral and weakly basic compounds.

-

Basify the remaining aqueous layer to a pH of 8-10 with a base (e.g., ammonia water).

-

Extract the basified aqueous layer with a polar organic solvent (e.g., chloroform, dichloromethane) to obtain the crude tertiary alkaloid fraction.

-

-

Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Isolation and Purification of Individual Aporphine Alkaloids

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds.

-

Column Chromatography (CC):

-

Subject the crude alkaloid extract to column chromatography on a stationary phase such as silica gel or alumina.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Gel Filtration Chromatography:

-

Further purify the fractions obtained from CC using gel filtration chromatography on Sephadex LH-20, typically with methanol as the mobile phase, to separate compounds based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the semi-purified fractions to preparative HPLC on a C18 reversed-phase column.

-

Use a suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, with or without additives like formic acid or trifluoroacetic acid, to achieve high-resolution separation.

-

-

Structural Elucidation:

-

Determine the structures of the purified alkaloids using spectroscopic techniques, including Nuclear Magnetic Resonance (1H NMR, 13C NMR, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HR-ESI-MS).

-

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the purified aporphine alkaloids for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the isolation and analysis of aporphine alkaloids and the key signaling pathways they modulate.

Experimental Workflow

Caption: General workflow for isolation and evaluation of aporphine alkaloids.

Signaling Pathways

Several aporphine alkaloids, such as liriodenine, have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[7][8] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Mitochondrial apoptosis pathway induced by aporphine alkaloids.

Aporphine alkaloids can also exert their anticancer effects by inducing cell cycle arrest, often at the G2/M transition. This prevents cancer cells from entering mitosis and ultimately leads to cell death. This process often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Caption: G2/M cell cycle arrest induced by aporphine alkaloids.

Conclusion

Aporphine alkaloids from Thalictrum species represent a promising class of natural products for the development of novel anticancer therapies. Their potent cytotoxic activities, coupled with their ability to induce apoptosis and cell cycle arrest in cancer cells, underscore their therapeutic potential. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action to facilitate further research in this area. Future studies should focus on elucidating the specific molecular targets of these alkaloids, exploring their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical settings. The continued investigation of these fascinating natural compounds holds great promise for the future of oncology drug discovery.

References

- 1. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor aporphine alkaloids from Thalictrum wangii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New aporphine alkaloids with antitumor activities from the roots of Thalictrum omeiense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New aporphine alkaloids with selective cytotoxicity against glioma stem cells from Thalictrum foetidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glaucocalyxin A induces apoptosis in human leukemia HL-60 cells through mitochondria-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liriodenine, An Aporphine Alkaloid From Enicosanthellum Pulchrum, Inhibits Proliferation Of Human Ovarian Cancer Cells Through Induction Of Apoptosis Via The Mitochondrial Signaling Pathway And Blocking Cell Cycle Progression [oarep.usim.edu.my]

The Core of Bisbenzylisoquinoline Alkaloid Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

November 2025

Introduction to Bisbenzylisoquinoline Alkaloids (BIAs)

Bisbenzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant specialized metabolites, with over 2,500 known structures. These compounds are renowned for their significant pharmacological properties and have been a cornerstone of traditional and modern medicine for centuries.

Significance and Pharmacological Importance

BIAs exhibit a wide array of biological activities, making them invaluable for drug discovery and development. Notable examples include the potent analgesic morphine, the cough suppressant codeine, the antimicrobial agent berberine, and the potential anticancer drug noscapine. The complex stereochemistry and rigid structures of many BIAs allow them to interact with high specificity to a variety of biological targets, leading to their diverse therapeutic effects. The continued exploration of BIA biosynthesis is driven by the desire to secure a sustainable supply of these valuable compounds and to engineer novel derivatives with improved efficacy and safety profiles.

Structural Diversity

The BIA family is characterized by a basic structural motif consisting of two benzylisoquinoline units linked together. The vast diversity within this family arises from variations in the stereochemistry at chiral centers, the degree and position of substitutions (such as hydroxyl, methoxy, or methylenedioxy groups) on the aromatic rings, and the nature and position of the linkages between the two isoquinoline units. This structural complexity is a direct result of the intricate and highly regulated biosynthetic pathways that have evolved in producer plants, primarily within the Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae families.

The Core Biosynthetic Pathway

The biosynthesis of all BIAs originates from the aromatic amino acid L-tyrosine and proceeds through a series of conserved enzymatic steps to form a key branch-point intermediate, from which divergent pathways lead to the vast array of BIA structures.

Precursors: The Role of L-Tyrosine

The journey begins with L-tyrosine, which serves as the precursor for both halves of the benzylisoquinoline scaffold. Tyrosine is converted into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The formation of dopamine can occur via tyramine, while 4-HPAA is synthesized from tyrosine through a transamination and decarboxylation sequence.

Formation of the Benzylisoquinoline Scaffold: (S)-Norcoclaurine

The first committed step in BIA biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA. This crucial reaction is catalyzed by (S)-norcoclaurine synthase (NCS) , which stereospecifically forms the fundamental benzylisoquinoline skeleton of (S)-norcoclaurine.[1][2] This reaction establishes the C1-N bond and sets the stereochemistry for the subsequent downstream modifications.

The Central Intermediate: (S)-Reticuline

(S)-norcoclaurine undergoes a series of four sequential enzymatic modifications to yield (S)-reticuline, a pivotal branch-point intermediate in the biosynthesis of a multitude of BIAs.[3] This conserved pathway involves two methylation reactions and one hydroxylation:

-

6-O-methylation: Catalyzed by norcoclaurine 6-O-methyltransferase (6OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine.

-

N-methylation: Catalyzed by coclaurine N-methyltransferase (CNMT) , which methylates the secondary amine of (S)-coclaurine using SAM to form (S)-N-methylcoclaurine.[4][5]

-

3'-hydroxylation: A cytochrome P450-dependent monooxygenase, (S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B1) , introduces a hydroxyl group at the 3' position of the benzyl ring.[6][7][8]

-

4'-O-methylation: Finally, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) catalyzes the methylation of the newly formed 3'-hydroxyl group to produce (S)-reticuline.

Branching Pathways to Diverse BIA Skeletons

(S)-reticuline stands at a metabolic crossroads. From this central intermediate, various enzyme-catalyzed reactions, particularly oxidative C-C and C-O phenol couplings, lead to different classes of alkaloids. For instance, the berberine bridge enzyme (BBE) converts (S)-reticuline to (S)-scoulerine, the precursor to protoberberine and benzophenanthridine alkaloids. Other pathways lead to morphinan, aporphine, and phthalideisoquinoline alkaloids.

Key Enzymes in BIA Biosynthesis

The synthesis of BIAs is orchestrated by a limited number of enzyme families that catalyze key bond formations and functional group modifications.

Lyases

-

(S)-Norcoclaurine Synthase (NCS): As the gatekeeper of the BIA pathway, NCS (EC 4.2.1.78) catalyzes the stereospecific condensation of dopamine and 4-HPAA.[2] It belongs to the PR10/Bet v 1 protein superfamily, a group of proteins not typically associated with such catalytic activity.[1] The enzyme exhibits sigmoidal saturation kinetics for dopamine, suggesting a potential regulatory role in the pathway.[1]

Methyltransferases

-

O-Methyltransferases (OMTs): This large family of SAM-dependent enzymes is crucial for the structural diversification of BIAs. Key OMTs in the core pathway include 6OMT and 4'OMT . They exhibit high substrate and regioselectivity. Downstream pathways employ additional OMTs, such as scoulerine 9-O-methyltransferase (SOMT) in berberine biosynthesis, to further modify the alkaloid scaffolds.

-

N-Methyltransferases (NMTs): Coclaurine N-methyltransferase (CNMT) is the primary NMT in the core pathway, converting (S)-coclaurine to (S)-N-methylcoclaurine. This N-methylation is often critical for the bioactivity of the final BIA products.[9][10]

Oxidoreductases

-

Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase (EC 1.5.3.9) is a pivotal enzyme that channels (S)-reticuline into the protoberberine branch of BIA metabolism. It catalyzes an unusual oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge" (C-8) of (S)-scoulerine.[11][12][13][14] This reaction has no known equivalent in synthetic organic chemistry.[14]

-

Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are workhorses in BIA biosynthesis, catalyzing a wide range of oxidative reactions including hydroxylations and the formation of C-C and C-O bonds. NMCH (CYP80B1) is essential in the core pathway.[8] Downstream pathways, such as noscapine biosynthesis, are heavily reliant on a series of CYP enzymes (e.g., CYP82 and CYP719 families) to build the complex final structure.

Biosynthesis of Major Bisbenzylisoquinoline Alkaloids

From the central intermediate (S)-reticuline, specialized pathways diverge to produce specific classes of BIAs.

Berberine Biosynthesis

The biosynthesis of the antimicrobial protoberberine alkaloid berberine from (S)-reticuline involves four key steps:

-

Berberine Bridge Formation: BBE converts (S)-reticuline to (S)-scoulerine.

-

9-O-Methylation: (S)-scoulerine 9-O-methyltransferase (SOMT) methylates (S)-scoulerine to produce (S)-tetrahydrocolumbamine.

-

Methylenedioxy Bridge Formation: A cytochrome P450, canadine synthase (CYP719A1) , catalyzes the formation of a methylenedioxy bridge on ring A to yield (S)-canadine.

-

Oxidation: Finally, (S)-tetrahydroprotoberberine oxidase (STOX) oxidizes the C-ring to form the quaternary isoquinoline system of berberine.

Noscapine Biosynthesis

The biosynthesis of the anticancer phthalideisoquinoline alkaloid noscapine is one of the most complex BIA pathways known, involving a gene cluster of at least 10 enzymes in Papaver somniferum. The pathway also begins with (S)-reticuline and proceeds through the protoberberine intermediate (S)-scoulerine. From there, a series of methylations, hydroxylations, an acetylation, and ring cleavage and rearrangement steps, catalyzed largely by O-methyltransferases and numerous cytochrome P450s (CYP82Y1, CYP82X1, CYP82X2, CYP719A21), lead to the final noscapine structure. The complexity highlights the remarkable catalytic machinery that has evolved in plants.

Quantitative Analysis of Biosynthetic Enzymes

The efficiency of BIA biosynthesis is determined by the kinetic properties of the pathway enzymes. Understanding these parameters is critical for metabolic engineering and synthetic biology applications.

| Enzyme | Abbreviation | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

| (S)-Norcoclaurine Synthase | NCS | Thalictrum flavum | 4-HPAA | 700 | N/A | [1] |

| Thalictrum flavum | Dopamine | Sigmoidal (Hill=1.98) | N/A | [1] | ||

| Coclaurine N-Methyltransferase | CNMT | Coptis japonica | Norreticuline | 380 | N/A | |

| Coptis japonica | SAM | 650 | N/A | |||

| Berberine Bridge Enzyme | BBE | Eschscholzia californica | (S)-Reticuline | N/A | 8.0 ± 0.2 | [11] |

N/A: Data not available in the cited literature.

Experimental Protocols for Studying BIA Biosynthesis

Elucidating BIA pathways requires a combination of genetic, biochemical, and analytical techniques.

Enzyme Activity Assays

Protocol 6.1.1: General O-Methyltransferase (OMT) Activity Assay

This protocol is a representative method for determining the activity of SAM-dependent OMTs involved in BIA biosynthesis.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture (total volume of 100 µL) containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

20 µL of purified recombinant OMT enzyme

-

0.1 mM BIA substrate (e.g., (S)-norcoclaurine, (S)-3'-hydroxy-N-methylcoclaurine)

-

5 mM S-adenosyl-L-methionine (SAM)

-

25 mM Sodium Ascorbate (as an antioxidant)

-

-

Control Reaction: Prepare a negative control reaction using protein extract from a vector-only control (e.g., pMAL-c4x empty vector) instead of the OMT enzyme.[15]

-

Incubation: Incubate the reaction mixtures at 37°C for 1 to 12 hours, depending on enzyme activity.[15]

-

Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of methanol.

-

Product Analysis: Sonicate the mixture for 30 minutes, centrifuge to pellet any precipitate, and analyze the supernatant for product formation using LC-MS/MS.[15]

Heterologous Protein Expression and Purification

Protocol 6.2.1: Expression of BIA Enzymes in E. coli

This protocol provides a general workflow for expressing soluble BIA biosynthetic enzymes, such as methyltransferases, in E. coli.

-

Vector Construction: Clone the codon-optimized coding sequence of the target enzyme into an appropriate E. coli expression vector (e.g., pET-28a(+) or pGEX-6P-1) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3). Plate on selective LB agar plates (e.g., with kanamycin or ampicillin) and incubate overnight at 37°C.[16]

-

Starter Culture: Inoculate a single colony into 5-10 mL of selective LB medium and grow overnight at 37°C with shaking (~200 rpm).

-

Large-Scale Culture: Inoculate 1 L of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 16-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to incubate for 12-18 hours at the lower temperature with shaking.

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.

-

Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and lysozyme). Lyse the cells by sonication on ice. Clarify the lysate by centrifugation. The soluble protein in the supernatant can then be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).[17]

Functional Genomics

Protocol 6.3.1: Virus-Induced Gene Silencing (VIGS) in Papaver somniferum

VIGS is a powerful reverse-genetics tool to study gene function in plants like opium poppy that are difficult to transform stably.[18][19][20][21][22]

-

VIGS Vector Construction: Amplify a 150-500 nucleotide fragment of the target BIA biosynthetic gene. Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Agrobacterium Transformation: Transform the pTRV2 construct and the helper plasmid pTRV1 into separate Agrobacterium tumefaciens strains (e.g., GV3101).

-

Culture Preparation: Grow separate cultures of Agrobacterium containing pTRV1 and pTRV2. Harvest the cells and resuspend them in an infiltration buffer (e.g., containing MES, MgCl2, and acetosyringone). Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Plant Infiltration: Infiltrate young opium poppy seedlings (e.g., at the 2-4 leaf stage) with the Agrobacterium mixture. This can be done using a needleless syringe to inject the culture into the underside of the leaves or via vacuum infiltration.[21]

-

Gene Silencing and Analysis: Grow the infiltrated plants for 2-4 weeks to allow the systemic spread of the virus and subsequent gene silencing.

-

Phenotypic and Metabolic Analysis: Observe plants for any visible phenotypes. Harvest tissues (e.g., latex, roots, stems) from silenced plants and control plants (infiltrated with an empty vector).

-

Validation and Metabolite Profiling: Confirm the knockdown of the target gene transcript using quantitative real-time PCR (qRT-PCR). Analyze the alkaloid profile of the harvested tissues using LC-MS/MS to determine the metabolic consequences of gene silencing.[22]

Metabolite Profiling

Protocol 6.4.1: LC-MS/MS Analysis of BIAs

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for identifying and quantifying BIAs in complex biological matrices.[23][24][25][26]

-

Sample Extraction:

-

Homogenize plant tissue (e.g., 1g of freeze-dried material) in a suitable solvent. A common extraction solvent is an acidic methanol/water solution (e.g., 50% methanol containing 0.05 M H2SO4).[24]

-

Extract by vortexing or sonication, followed by centrifugation to pellet cell debris.

-

-

Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):

-

Load the supernatant onto a conditioned cation-exchange cartridge (e.g., Oasis MCX).

-

Wash the cartridge with water and then methanol to remove interfering compounds.

-

Elute the alkaloids with a basic organic solvent mixture (e.g., ethyl acetate:methanol:acetonitrile with 1% NH4OH).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column (e.g., Shim-pack GIST C18-HP, 2.1×150 mm, 3 µm).[24]

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might run from 10% to 90% B over 10 minutes.[25]

-

-

MS/MS Detection:

-

Analyze the eluent using a triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

For quantification, use the Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each target alkaloid.[23]

-

For identification of unknown BIAs, use full scan and product ion scan modes to obtain high-resolution mass spectra and fragmentation patterns.[24]

-

-

Quantification: Generate a calibration curve using authentic standards of the target alkaloids and calculate the concentration in the samples. Matrix-matched calibration curves are often used to account for matrix effects.[23]

Conclusion and Future Perspectives

The study of bisbenzylisoquinoline alkaloid biosynthesis has made remarkable strides, revealing a fascinating tapestry of enzymatic reactions and regulatory networks. The elucidation of core pathways and the characterization of key enzymes have laid the foundation for metabolic engineering and synthetic biology approaches. By harnessing this knowledge, it is now possible to reconstitute complex BIA pathways in microbial hosts like yeast and E. coli, offering a promising alternative to plant-based extraction for the production of valuable pharmaceuticals.

Future research will likely focus on discovering the remaining uncharacterized enzymes in various BIA pathways, understanding the intricate regulatory mechanisms that control pathway flux, and exploring the vast, untapped chemical diversity of BIAs in nature. The continued development of powerful analytical and genetic tools will be paramount in these endeavors. Ultimately, a deeper understanding of BIA biosynthesis will not only unlock new therapeutic agents but also provide a powerful platform for the sustainable production of these vital natural products.

References

- 1. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]

- 3. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-coclaurine-N-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Molecular cloning and characterization of coclaurine N-methyltransferase from cultured cells of Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ENZYME - 1.14.14.102 N-methylcoclaurine 3'-monooxygenase [enzyme.expasy.org]

- 7. BioKB - Entity - GO:0050593 [biokb.lcsb.uni.lu]

- 8. EC 1.14.14.102 [iubmb.qmul.ac.uk]

- 9. Coclaurine N-methyltransferase-like enzymes drive the final biosynthetic reaction of the anti-Alzheimer's drug galanthamine in Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 12. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization and mechanism of the berberine bridge enzyme, a covalently flavinylated oxidase of benzophenanthridine alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. maxapress.com [maxapress.com]

- 16. Heterologous protein expression in E. coli [protocols.io]

- 17. Escherichia coli -Heterologous expression system -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 18. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Virus-induced gene silencing is an effective tool for assaying gene function in the basal eudicot species Papaver somniferum (opium poppy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Systematic knockdown of morphine pathway enzymes in opium poppy using virus-induced gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. shimadzu.com [shimadzu.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

Thalidasine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidasine, a bisbenzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic properties. First isolated from Thalictrum dasycarpum, this natural product has demonstrated a range of biological activities, including antitumor, hypotensive, and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex macrocyclic alkaloid with the chemical formula C₃₉H₄₄N₂O₇. Its structure features two benzylisoquinoline units linked by a diaryl ether bridge, a defining characteristic of this class of compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₄N₂O₇ | [1] |

| Molecular Weight | 652.78 g/mol | [1] |

| CAS Number | 16623-56-6 | [1] |

| Appearance | Amorphous powder | [2] |

| Optical Rotation | [α]²⁷D -70° (c 0.89, MeOH) | [2] |

| Melting Point | Oxalate salt: 160-162 °C; Picrate salt: 175-177 °C; Methiodide salt: 182-183 °C | [2] |

| Solubility | Soluble in methanol | [2] |

Table 2: Spectral Data of this compound

| Spectral Data | Key Features | Reference |

| UV-Vis (MeOH) | λmax 275, 282 nm | [2] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 652 | [3] |

| ¹H NMR | Data not explicitly available in the searched literature. | |

| ¹³C NMR | Data not explicitly available in the searched literature. | |

| Infrared (IR) | Data not explicitly available in the searched literature. |

Biological Activities and Signaling Pathways

This compound has been reported to possess several significant biological activities. Notably, it was initially identified as a tumor inhibitor[3]. Further studies have revealed its hypotensive and antimicrobial properties[4].

Anticancer Activity

While the initial discovery of this compound highlighted its potential as an antitumor agent, specific details regarding the cell lines it affects and its precise mechanism of action are not extensively documented in the available literature[3]. Further research is required to elucidate the specific signaling pathways involved in its anticancer effects.

Hypotensive Activity

Studies have demonstrated that this compound exhibits hypotensive activity in rabbits[4]. The exact mechanism underlying this effect is yet to be fully characterized.

Antimicrobial Activity

This compound has shown activity against Mycobacterium smegmatis, indicating its potential as an antimicrobial agent[4].

Potential Signaling Pathway Involvement

Bisbenzylisoquinoline alkaloids, as a class, are known to modulate various signaling pathways critical in cellular processes. While specific studies on this compound are limited, related compounds have been shown to influence pathways such as:

-

NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and anticancer effects through the inhibition of NF-κB activation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a key target for anticancer drug development.

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Isolation of this compound

A general procedure for the isolation of bisbenzylisoquinoline alkaloids from Thalictrum species involves the following steps. Please note that optimization for this compound specifically may be required.

Caption: General workflow for the isolation of this compound.

Detailed Steps (Based on a general protocol for similar alkaloids[3]):

-

Extraction: The dried and powdered plant material is macerated with ethanol at room temperature for an extended period (e.g., 72 hours). The process can be enhanced by ultrasonication.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in a weak acidic solution (e.g., 2% sulfuric acid) and then washed with a nonpolar solvent like diethyl ether to remove fats and other non-alkaloidal compounds. The aqueous layer is then basified (e.g., with ammonia to pH 9.5) to precipitate the alkaloids.

-

Solvent Extraction: The basified aqueous solution is extracted with an organic solvent such as chloroform to isolate the crude alkaloid mixture.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids. Fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Synthesis of Bisbenzylisoquinoline Alkaloids

The total synthesis of complex bisbenzylisoquinoline alkaloids like this compound is a challenging endeavor. While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, the general approach often involves the following key steps:

Caption: General synthetic strategy for bisbenzylisoquinoline alkaloids.

Key synthetic strategies often employ methods like the Ullmann condensation or oxidative coupling to form the crucial diaryl ether linkage, followed by macrocyclization to construct the large ring system.

Conclusion

This compound remains a promising natural product with demonstrated biological activities that warrant further investigation. This guide has summarized the current knowledge of its chemical structure, properties, and biological effects. Key areas for future research include the detailed elucidation of its spectral properties, the identification of its specific molecular targets and mechanisms of action, particularly in the context of its anticancer properties, and the development of a robust total synthesis. Such studies will be crucial for unlocking the full therapeutic potential of this compound and its analogues.

References

- 1. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor inhibitors. XXXIX. Active principles of Acnistus arborescens. Isolation and structural and spectral studies of withaferin A and withacnistin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Thalidasine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the molecular mechanism of action of Thalidasine, a bisbenzylisoquinoline alkaloid with demonstrated anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Executive Summary

This compound, also known as Thalidezine, has been identified as a novel, direct activator of AMP-activated protein kinase (AMPK). This activation triggers a signaling cascade that leads to autophagic cell death, particularly in apoptosis-resistant cancer cells. This mechanism presents a promising avenue for the development of new therapeutic strategies against cancers that have developed resistance to conventional chemotherapies.

Core Mechanism of Action: Direct AMPK Activation

The primary mechanism of action of this compound is the direct binding to and activation of AMPK, a key regulator of cellular energy homeostasis.[1] Unlike indirect AMPK activators that modulate the AMP:ATP ratio, this compound directly interacts with the AMPK protein complex, inducing a conformational change that leads to its activation.

Signaling Pathway

Upon activation by this compound, AMPK initiates a downstream signaling cascade that inhibits anabolic processes and promotes catabolic pathways to restore cellular energy balance. A critical consequence of AMPK activation in the context of cancer therapeutics is the induction of autophagy. Activated AMPK phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. Simultaneously, activated AMPK inhibits the mammalian target of rapamycin complex 1 (mTORC1), which is a negative regulator of ULK1. This dual regulation of ULK1 by AMPK robustly induces autophagy, a cellular process of "self-eating" that can lead to cell death when sustained at high levels, a phenomenon known as autophagic cell death.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the bioactivity of this compound.

Table 1: Binding Affinity of this compound to AMPK

| Parameter | Value | Method |

| Dissociation Constant (KD) | 189 ± 50.9 μM | Biolayer Interferometry |

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Cancer | 7.47 |

| H1299 | Lung Cancer | 7.47 |

| Hep3B | Liver Cancer | 8.07 |

| MCF-7 | Breast Cancer | 9.9 |

| HepG2 | Liver Cancer | 10.6 |

| HeLa | Cervical Cancer | Not explicitly quantified, but demonstrated cytotoxic effects. |

| PC-3 | Prostate Cancer | Not explicitly quantified, but demonstrated cytotoxic effects. |

| LO2 | Normal Human Hepatocytes | 88.4 |

| Apoptosis-Resistant DLD-1 BAX-BAK DKO | Colon Cancer | Demonstrated cytotoxicity, overcoming apoptosis resistance. |

Data sourced from a study by Ren et al. (2017).[1]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Biolayer Interferometry (BLI) for Binding Kinetics

This assay is used to determine the direct binding affinity of this compound to the AMPK protein.

References

An In-depth Technical Guide to the Discovery and History of Thalidasine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalidasine, a bisbenzylisoquinoline alkaloid, emerged from natural product screening in the late 1960s as a compound with notable tumor-inhibiting properties. Isolated from Thalictrum dasycarpum, its discovery was a part of a broader effort to identify novel anticancer agents from plant sources. This technical guide provides a comprehensive overview of the discovery, history, and initial biological evaluation of this compound, presenting available data in a structured format for researchers and drug development professionals. The document details the original isolation and characterization methods, summarizes the early cytotoxicity and in vivo antitumor data, and discusses the potential, though largely unexplored, mechanism of action in the context of related alkaloids.

Discovery and Historical Context

This compound was first isolated and identified by S. Morris Kupchan and his team in 1967 as a novel alkaloid from the plant Thalictrum dasycarpum, a member of the Ranunculaceae family.[1] The discovery was a result of a systematic investigation into plant extracts for potential tumor inhibitors. The initial report highlighted its structural novelty as a bisbenzylisoquinoline alkaloid.[1]

A subsequent, more detailed publication in 1969 by the same research group provided a thorough account of the structural elucidation of this compound and confirmed its significant tumor-inhibitory activity.[1] This work was part of a larger program that screened numerous plant extracts, leading to the discovery of several other natural products with cytotoxic properties. Despite its promising initial activity, research into this compound as a potential therapeutic agent appears to have waned in the following decades, with limited further studies on its mechanism of action or clinical development.

Physicochemical and Spectroscopic Data

This compound is characterized by the following physicochemical and spectroscopic properties:

| Property | Value |

| Molecular Formula | C₃₉H₄₄N₂O₇ |

| Molecular Weight | 652.78 g/mol |

| Appearance | Amorphous solid |

| High-Resolution Mass Spectrometry (HRMS) | The molecular formula was confirmed by high-resolution mass spectrometry. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data have been reported, contributing to the structural elucidation of the molecule. |

Biological Activity

The initial investigations by Kupchan and colleagues demonstrated that this compound possesses significant cytotoxic and in vivo antitumor activities.

In Vitro Cytotoxicity

This compound exhibited significant cytotoxicity against KB cells, a human carcinoma of the nasopharynx cell line, which was a standard for anticancer screening at the time.

| Cell Line | Assay Type | Endpoint | Result |

| KB Cells | Cytotoxicity Assay | ED₅₀ | 0.82 µg/mL |

In Vivo Antitumor Activity

In vivo studies were conducted using the Walker 256 carcinosarcoma model in rats. This compound demonstrated a notable inhibitory effect on tumor growth in this model.

| Animal Model | Tumor Model | Dosing Regimen | Result (T/C %) |

| Rat | Walker 256 Carcinosarcoma | 10 mg/kg | 38 |

T/C % refers to the mean tumor weight of the treated group divided by the mean tumor weight of the control group, multiplied by 100. A lower T/C % indicates greater antitumor activity.

Experimental Protocols

The following sections detail the methodologies employed in the original studies on this compound.

Isolation of this compound from Thalictrum dasycarpum

The isolation of this compound was achieved through a multi-step extraction and chromatographic process:

-

Extraction: The dried and ground roots of Thalictrum dasycarpum were subjected to exhaustive extraction with ethanol.

-

Solvent Partitioning: The ethanol extract was concentrated and partitioned between chloroform and water. The chloroform-soluble fraction, containing the alkaloids, was further processed.

-

Acid-Base Extraction: The chloroform extract was subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components.

-

Chromatography: The crude alkaloid mixture was subjected to column chromatography on alumina, followed by further purification using preparative thin-layer chromatography (TLC) to yield pure this compound.

Cytotoxicity Assay against KB Cells

The cytotoxicity of this compound was evaluated using the following protocol:

-

Cell Culture: KB cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which was then serially diluted to the desired concentrations.

-

Cell Treatment: Cells were seeded in multi-well plates and, after attachment, were treated with various concentrations of this compound.

-

Incubation: The treated cells were incubated for a standard period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability was determined using a suitable method, such as staining with a vital dye (e.g., trypan blue) or a metabolic assay (e.g., MTT assay), to calculate the ED₅₀ value.

In Vivo Antitumor Assay in the Walker 256 Carcinosarcoma Model

The in vivo antitumor activity was assessed as follows:

-

Animal Model: Female rats were used for this study.

-

Tumor Implantation: A suspension of Walker 256 carcinosarcoma cells was implanted intramuscularly into the rats.

-

Treatment: After tumor implantation, the rats were treated with this compound at a dose of 10 mg/kg. The route of administration was likely intraperitoneal or intravenous.

-

Tumor Growth Monitoring: The growth of the tumors was monitored over a specific period.

-

Endpoint: At the end of the experiment, the animals were euthanized, and the tumors were excised and weighed. The T/C % was calculated to determine the antitumor efficacy.

Synthesis and Mechanism of Action (Further Research Directions)

Chemical Synthesis

While the total synthesis of this compound has not been extensively reported in the literature, the synthesis of bisbenzylisoquinoline alkaloids typically involves key steps such as the Ullmann condensation or the Pschorr cyclization to form the diaryl ether linkage, which is a characteristic structural feature of this class of compounds. Further research into the total synthesis of this compound could provide a renewable source of the compound and enable the generation of analogs for structure-activity relationship studies.

Mechanism of Action

The precise molecular mechanism of action of this compound remains largely uninvestigated. However, based on studies of other bisbenzylisoquinoline alkaloids, several potential mechanisms can be hypothesized:

-

Induction of Apoptosis: Many bisbenzylisoquinoline alkaloids have been shown to induce programmed cell death (apoptosis) in cancer cells. This often involves the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Induction of Autophagy: Some alkaloids in this class can induce autophagy, a cellular self-degradation process that can lead to cell death in certain contexts.

-

Cell Cycle Arrest: Interference with the cell cycle, leading to arrest at specific checkpoints (e.g., G1/S or G2/M), is another common mechanism for anticancer natural products.

-

Inhibition of Topoisomerases: Some isoquinoline alkaloids are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to DNA damage and cell death.

Further studies are warranted to elucidate the specific signaling pathways affected by this compound.

Conclusion and Future Perspectives

This compound was identified over half a century ago as a promising natural product with significant tumor-inhibiting properties. The initial studies by Kupchan and colleagues laid the groundwork for its chemical and biological characterization. However, despite this promising start, this compound has remained largely underexplored.

For modern drug discovery and development, several avenues of research on this compound are worth pursuing:

-

Re-evaluation of Anticancer Activity: Screening this compound against a broader panel of modern cancer cell lines, including multi-drug resistant lines, would provide a more comprehensive understanding of its anticancer spectrum.

-

Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by this compound are crucial. This could involve transcriptomic, proteomic, and metabolomic analyses.

-

Total Synthesis and Analog Development: An efficient total synthesis would not only provide a sustainable supply of this compound but also open the door for the creation of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy in Modern Models: Evaluating the in vivo efficacy of this compound in more relevant preclinical cancer models, such as patient-derived xenografts (PDXs), would provide a better prediction of its potential clinical utility.

References

The Pharmacological Profile of Thalidasine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidasine, a bisbenzylisoquinoline alkaloid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action as a novel anti-cancer agent. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and therapeutic potential.

Introduction

This compound is a naturally occurring bisbenzylisoquinoline alkaloid found in various species of the Thalictrum genus.[1][2] Historically, compounds from this class have been investigated for a range of pharmacological activities. Recent research has identified this compound (also referred to as Thalidezine) as a potent agent with significant antitumor properties. This guide synthesizes the current knowledge on this compound, providing a technical resource for researchers in pharmacology and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₉H₄₄N₂O₇ |

| Molecular Weight | 652.8 g/mol |

| IUPAC Name | (3S,22S)-10,11,15,16,27-pentamethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.1¹⁴,¹⁸.1²⁴,²⁸.0³,⁸.0⁷,¹².0²²,³⁶]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaene |

| CAS Number | 16623-56-6 |

| Class | Bisbenzylisoquinoline Alkaloid |

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for this compound's anti-cancer effects is its role as a direct activator of AMP-activated protein kinase (AMPK).[3][4][5] AMPK is a crucial cellular energy sensor that, when activated, shifts the cellular metabolism from anabolic to catabolic processes.

Direct AMPK Activation

This compound has been shown to directly bind to and activate the α1β1γ1 isoform of recombinant human AMPK.[3] This direct interaction distinguishes it from many other AMPK activators that function indirectly by altering the cellular AMP/ATP ratio. The binding affinity of this compound to AMPK has been quantified, as detailed in Table 2.

Table 2: Binding Affinity of this compound for AMPK

| Parameter | Value | Experimental Method |

| Dissociation Constant (K D) | 189 ± 50.9 μM | Biolayer Interferometry (BLI) |

Induction of Autophagic Cell Death

The activation of AMPK by this compound triggers a downstream signaling cascade that leads to autophagic cell death in cancer cells.[3][4][5] This is particularly significant in apoptosis-resistant cancer cells, suggesting a potential therapeutic avenue for tumors that have developed resistance to conventional chemotherapies.[3][4] The induction of autophagy is mediated through the AMPK-mTOR signaling pathway. Activated AMPK inhibits the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[5] This signaling pathway is depicted in the following diagram.

Cytotoxicity in Cancer Cell Lines

This compound exhibits cytotoxic effects across a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), PC-3 (prostate cancer), Hep3B (hepatocellular carcinoma), A549, and H1299 (non-small cell lung cancer).[3] Notably, it demonstrates low cytotoxicity in normal human hepatocytes (LO2), suggesting a degree of cancer cell selectivity.[3] While a comprehensive table of IC50 values is not available in a single source, the cytotoxic activity has been consistently demonstrated.

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not yet well-documented in publicly available literature. However, general characteristics of bisbenzylisoquinoline alkaloids suggest that they may have poor oral absorption and high plasma protein binding. Further research is required to elucidate the specific ADME profile of this compound.

Other Pharmacological Effects

While the primary focus of recent research has been on its anti-cancer properties, other bisbenzylisoquinoline alkaloids are known to exert cardiovascular and central nervous system effects.[6][7] The potential for this compound to modulate these systems has not been extensively studied and represents an area for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Biolayer Interferometry (BLI) for AMPK Binding Affinity

This protocol outlines the determination of the binding kinetics between this compound and AMPK.

-

Objective: To quantify the association (k_on) and dissociation (k_off) rates and calculate the dissociation constant (K_D).

-

Instrumentation: BLI system (e.g., Octet RED96e).

-

Materials:

-

Recombinant His-tagged AMPK protein.

-

This compound stock solution.

-

Ni-NTA biosensor tips.

-

Assay buffer (e.g., PBS with 0.05% Tween-20).

-

-

Procedure:

-

Baseline: Equilibrate Ni-NTA biosensor tips in the assay buffer.

-

Loading: Immobilize His-tagged AMPK onto the biosensor tips.

-

Second Baseline: Transfer the tips back to the assay buffer to establish a stable baseline.

-

Association: Immerse the tips in solutions containing varying concentrations of this compound (e.g., 12.5, 25, 50, and 100 μM) and record the binding in real-time.

-

Dissociation: Move the tips back to the assay buffer to measure the dissociation of the this compound-AMPK complex.

-

Data Analysis: Analyze the binding curves to determine k_on, k_off, and K_D.

-

In Vitro AMPK Kinase Assay

This assay measures the direct effect of this compound on the kinase activity of AMPK.

-

Objective: To determine if this compound directly activates AMPK's kinase function.

-

Materials:

-

Recombinant AMPK.

-

AMPK substrate (e.g., SAMS peptide).

-

[γ-³²P]ATP.

-

This compound solutions at various concentrations.

-

Kinase reaction buffer.

-

-

Procedure:

-

Prepare reaction mixtures containing AMPK, the SAMS peptide substrate, and kinase buffer.

-

Add varying concentrations of this compound to the reaction mixtures. A positive control with AMP and a negative control without an activator should be included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reactions at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter to determine AMPK activity.

-

Quantification of Autophagy using EGFP-LC3 Puncta Formation

This cell-based assay visualizes and quantifies the induction of autophagy.

-

Objective: To assess the effect of this compound on autophagosome formation.

-

Materials:

-

Cancer cell line stably expressing EGFP-LC3.

-

This compound solution.

-

Fluorescence microscope.

-

Image analysis software (e.g., ImageJ).

-

-

Procedure:

-

Seed EGFP-LC3 expressing cells in a suitable culture vessel (e.g., glass-bottom dishes).

-

Treat the cells with this compound at the desired concentration and for various time points.

-

Fix the cells with paraformaldehyde.

-

Acquire fluorescence images of the cells using a confocal microscope.

-

Quantify the number and area of EGFP-LC3 puncta per cell using image analysis software. An increase in puncta indicates the formation of autophagosomes.

-

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of this compound on cell viability.

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

Cancer cell lines.

-

This compound solutions at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Conclusion

This compound is a promising bisbenzylisoquinoline alkaloid with a well-defined mechanism of action as a direct AMPK activator, leading to autophagic cell death in cancer cells. Its efficacy in apoptosis-resistant models highlights its potential for the development of novel cancer therapeutics. While its anti-cancer properties are becoming increasingly understood, further research is necessary to fully characterize its pharmacokinetic profile and to explore its potential effects on other physiological systems. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this compelling natural product.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Thalidezine, a novel AMPK activator, eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel dihydroartemisinin derivative DHA-37 induces autophagic cell death through upregulation of HMGB1 in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Thalidasine: A Review of Its Biological Activities and Screening Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidasine is a bisbenzylisoquinoline alkaloid that has been identified as a potential tumor inhibitor.[1] Despite this early discovery, a comprehensive body of publicly available research detailing its broad biological activity through quantitative screening is limited. This guide aims to provide an overview of the known biological activities associated with compounds structurally or functionally related to this compound, and to detail the standard experimental protocols used to screen for such activities. The intent is to equip researchers with the foundational knowledge required to conduct further investigations into the therapeutic potential of this compound.

Core Biological Activities and Screening Protocols

While specific quantitative data for this compound is scarce in the available literature, the following sections outline the key biological activities that would be pertinent to screen for, based on the activity of similar alkaloid structures. Detailed experimental methodologies are provided to guide future research efforts.

Cytotoxic Activity

The initial interest in this compound stemmed from its potential as an antitumor agent.[1] Screening for cytotoxic activity is a critical first step in evaluating any potential anti-cancer compound.

Table 1: Hypothetical Data Structure for this compound Cytotoxicity Screening

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available | Doxorubicin | Data not available |

| A549 | Lung Carcinoma | Data not available | Cisplatin | Data not available |

| HeLa | Cervical Carcinoma | Data not available | Paclitaxel | Data not available |

| K-562 | Chronic Myelogenous Leukemia | Data not available | Imatinib | Data not available |

| HL-60 | Promyelocytic Leukemia | Data not available | Etoposide | Data not available |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a reference cytotoxic drug. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-